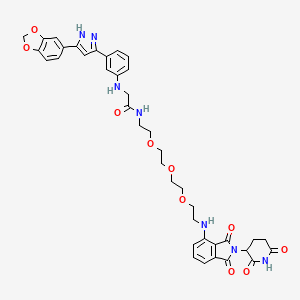
Momelotinib-3,3,5,5-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momelotinib-3,3,5,5-d4 is a deuterated form of momelotinib, a small molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms at specific positions, which can enhance its metabolic stability and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Momelotinib-3,3,5,5-d4 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired deuterated compound.
化学反応の分析
Types of Reactions: Momelotinib-3,3,5,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Metabolites: These can include hydroxylated or ketone derivatives.
Reduced Metabolites: These can include alcohol or alkane derivatives.
Substituted Derivatives: These can include halogenated or alkylated products.
科学的研究の応用
Momelotinib-3,3,5,5-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of momelotinib.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on the biological activity and metabolism of momelotinib.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the improved properties of the deuterated compound in comparison to the non-deuterated form.
Industry: Applied in the development of more stable and effective pharmaceutical formulations.
作用機序
Momelotinib-3,3,5,5-d4 exerts its effects by inhibiting the activity of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and immune responses. By inhibiting these kinases, this compound can reduce the proliferation of cancerous cells and alleviate symptoms associated with myelofibrosis .
類似化合物との比較
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis. Unlike Momelotinib-3,3,5,5-d4, it does not have deuterium labeling.
Fedratinib: A selective Janus kinase 2 inhibitor used for myelofibrosis treatment. It also lacks deuterium labeling.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in myelofibrosis treatment, without deuterium labeling.
Uniqueness: this compound is unique due to its deuterium labeling, which can enhance its metabolic stability and pharmacokinetic properties. This can potentially lead to improved efficacy and reduced side effects compared to non-deuterated counterparts .
特性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2 |
InChIキー |
ZVHNDZWQTBEVRY-RYIWKTDQSA-N |
異性体SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H] |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
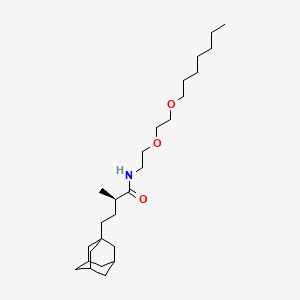
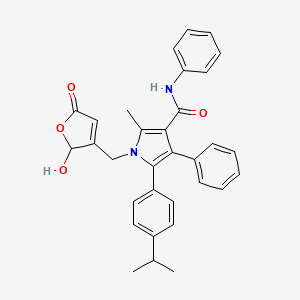
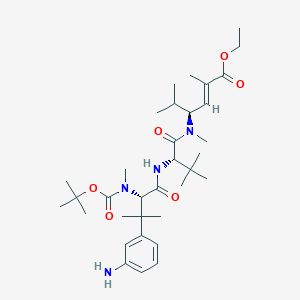

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
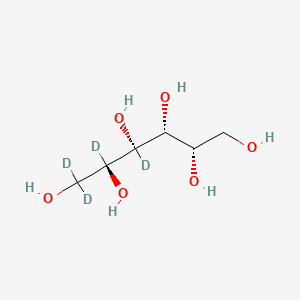
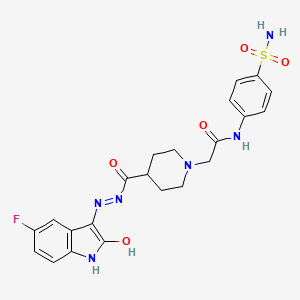
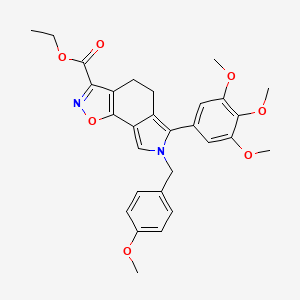
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)



